

# 2-Chloro-4(1H)-pyridinone CAS number 17368-12-6 properties

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## Compound of Interest

Compound Name: 2-Chloro-4(1H)-pyridinone

Cat. No.: B096057

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An In-depth Technical Guide to **2-Chloro-4(1H)-pyridinone** (CAS: 17368-12-6)

For Researchers, Scientists, and Drug Development Professionals

## Introduction: A Versatile Heterocyclic Building Block

**2-Chloro-4(1H)-pyridinone**, also identified by its CAS number 17368-12-6, is a pivotal heterocyclic organic compound.<sup>[1]</sup> Structurally, it features a six-membered pyridine ring substituted with a chlorine atom at the second position and a hydroxyl or keto group at the fourth position.<sup>[1]</sup> This substitution pattern makes it a highly valuable and reactive intermediate in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical and agrochemical industries.<sup>[1][2]</sup> Its utility is fundamentally governed by a crucial chemical characteristic: prototropic tautomerism. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and handling, offering field-proven insights for laboratory applications.

## Section 1: Chemical Identity and Physicochemical Properties

The compound is most accurately described as an equilibrium between two tautomeric forms: 2-chloro-4-hydroxypyridine and **2-chloro-4(1H)-pyridinone**.<sup>[3]</sup> This duality is critical to understanding its reactivity and spectroscopic profile. Key identifying and physical properties are summarized below.

Property	Value	Source(s)
CAS Number	17368-12-6	[4]
Molecular Formula	C <sub>5</sub> H <sub>4</sub> ClNO	[4]
Molecular Weight	129.54 g/mol	[2][4]
IUPAC Name	2-chloro-1H-pyridin-4-one	[4]
Synonyms	2-Chloro-4-hydroxypyridine, 2-Chloro-4-pyridinol	[1][5]
Appearance	White to light yellow crystalline solid/powder	[1]
Melting Point	168-173 °C	[6]
Boiling Point	225.1 °C at 760 mmHg (Predicted)	[6]
Density	1.392 g/cm <sup>3</sup> (Predicted)	[6]
Solubility	Moderate solubility in water; more soluble in organic solvents like ethanol, DMF, and DMAc.	[1][2]
InChI Key	VBEHFOMFHUQAOW-UHFFFAOYSA-N	[1][2]

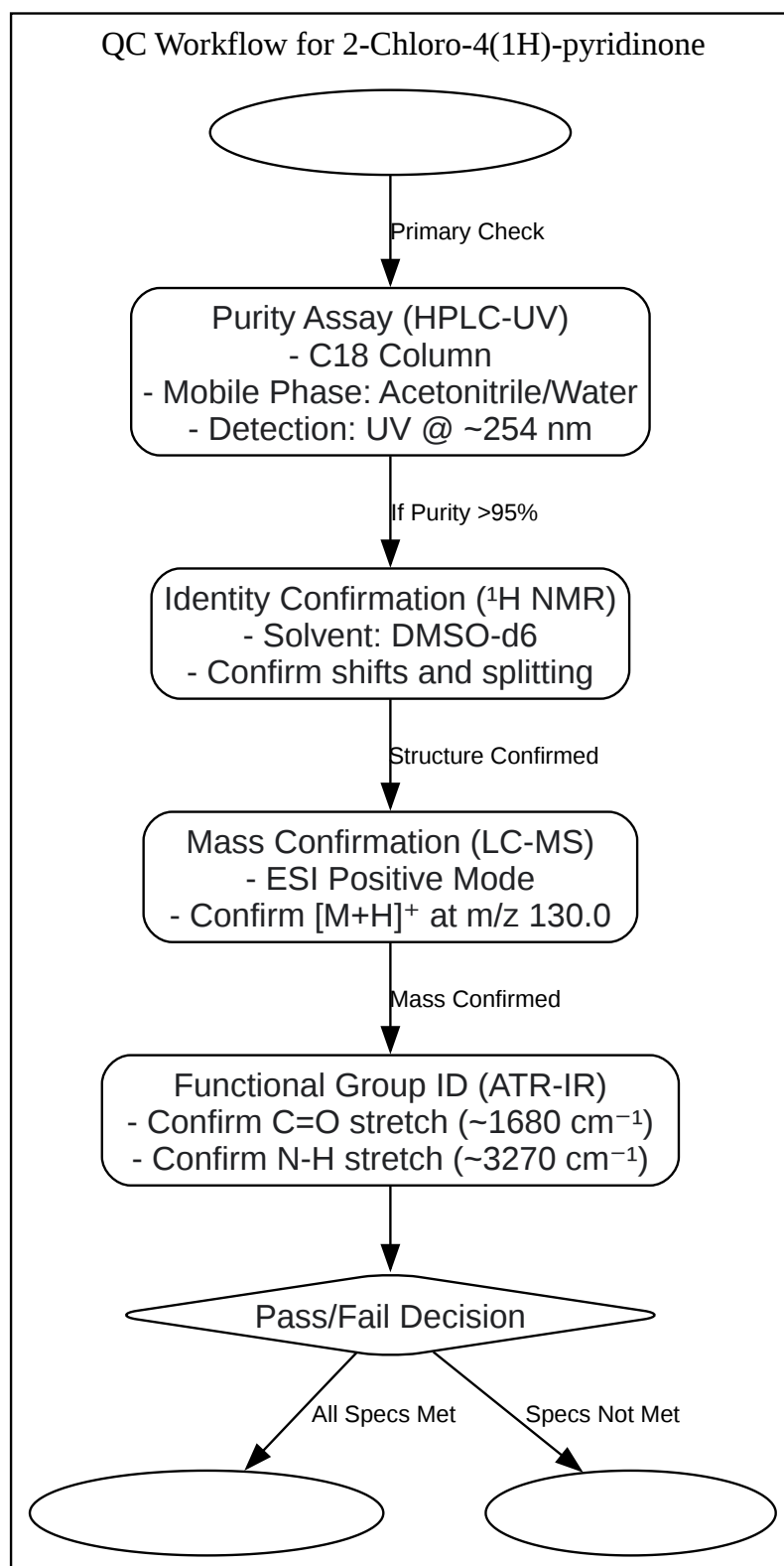
## Section 2: The Core Concept of Tautomerism

The most important chemical feature of this molecule is the tautomeric equilibrium between the aromatic hydroxy (lactim) form and the non-aromatic pyridone (lactam) form. The position of this equilibrium is highly sensitive to the molecule's environment, including the physical state and solvent polarity.[7][8]

- In the Gas Phase: The hydroxy form, 2-chloro-4-hydroxypyridine, tends to be more stable. This is attributed to the aromaticity of the pyridine ring.[8][9]

- In Polar Solvents (e.g., water, ethanol): The pyridone form, **2-chloro-4(1H)-pyridinone**, is favored. Polar solvents effectively solvate the charge separation inherent in the amide-like pyridone structure, stabilizing it over the less polar hydroxy form.<sup>[7][8]</sup>
- In the Solid State: The compound typically exists predominantly as the pyridone tautomer, which allows for strong intermolecular hydrogen bonding.<sup>[8]</sup>

This solvent-dependent equilibrium is a critical consideration in reaction design, as the reactivity of the two forms differs significantly.



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